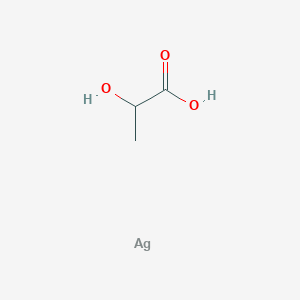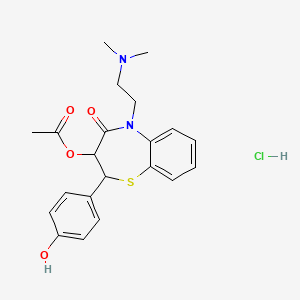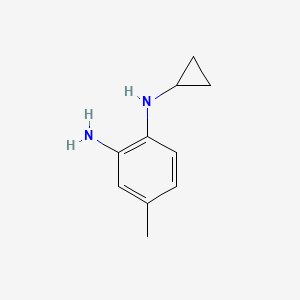
His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes histidine, alanine, aspartic acid, valine, phenylalanine, threonine, tyrosine, arginine, leucine, lysine, glutamine, methionine, and isoleucine, among others.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Formation of free thiols.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Peptides like “His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes. The specific interactions and pathways involved vary based on the peptide’s amino acid sequence and conformation.
Comparación Con Compuestos Similares
Similar Compounds
His-ala-asp-ala-val-phe-thr-ala-ala-tyr-ala-arg-leu-arg-lys-gln-met-ala-ala-lys-lys-ala-leu-ala-ala-ile-ala-ala-NH2: is similar to other peptides with sequences containing histidine, alanine, aspartic acid, and other amino acids.
Semaglutide: A peptide with a sequence that includes histidine, alanine, and other amino acids, used as a therapeutic agent for diabetes.
Uniqueness
- The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with molecular targets. This sequence-specificity allows for tailored applications in research and therapeutics.
Propiedades
Fórmula molecular |
C131H219N41O33S |
|---|---|
Peso molecular |
2928.5 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |
Clave InChI |
JYMHULBACVSUKX-MPSMHQQTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


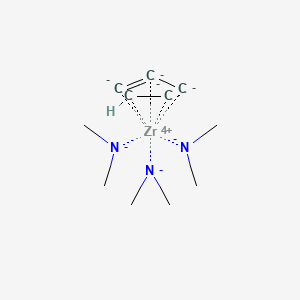
![2-Phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12338433.png)
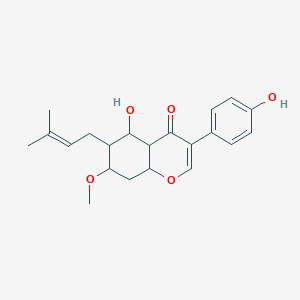
![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
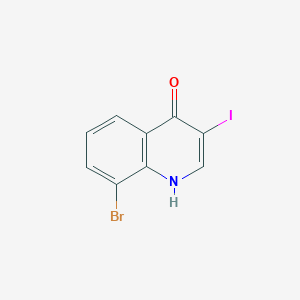



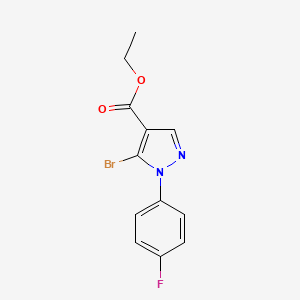
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)
